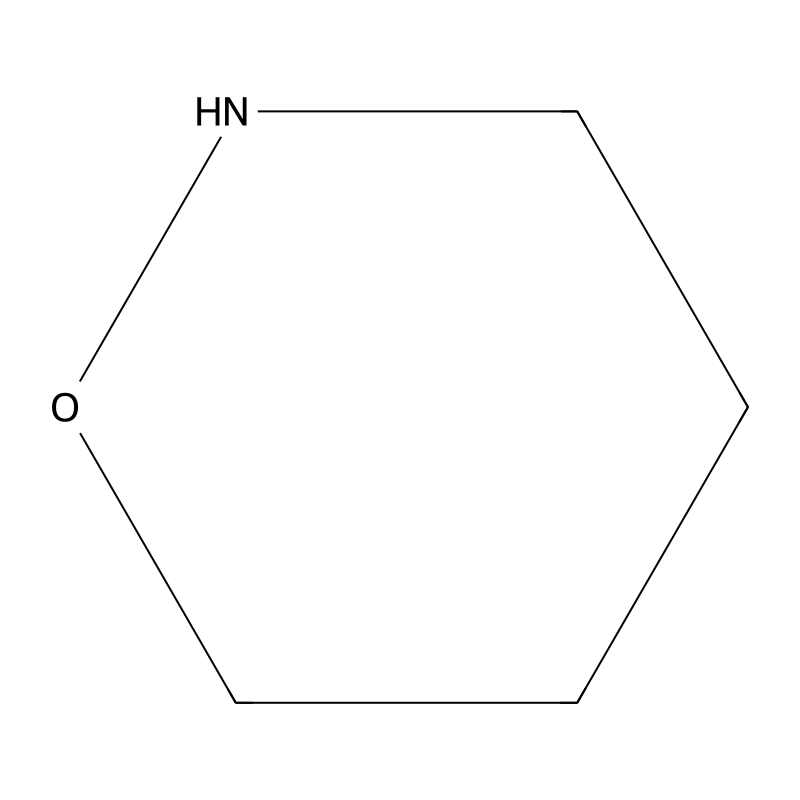

1,2-Oxazinane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Discovery and Development

The core 1,2-oxazinane structure is present in various bioactive natural products and drugs []. Researchers actively explore this scaffold to develop novel therapeutics. Derivatives of 1,2-oxazinane exhibit a wide range of biological activities, including:

- Inhibition of enzymes like phosphodiesterase 4 (PDE4) and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [].

- Modulation of cellular signaling pathways through targeting kinases like mitogen-activated protein kinase kinase 1 (MEK1) [].

Computational methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies aid in designing and optimizing 1,2-oxazinane-based drug candidates [].

Synthetic Intermediates

1,2-Oxazinane derivatives are also employed as synthetic intermediates in the preparation of more complex molecules. Their well-defined reactivity allows for controlled transformations and introduction of functionalities, ultimately leading to the target molecule [].

1,2-Oxazinane is a six-membered heterocyclic compound featuring one nitrogen atom and one oxygen atom in the ring. Its molecular formula is C₄H₉NO, and it is characterized by a saturated structure, which distinguishes it from its unsaturated counterparts like 1,2-oxazines. The compound's unique structure allows for various chemical functionalities and biological activities, making it an interesting subject of study in organic chemistry and medicinal applications.

- Cycloaddition Reactions: 1,2-Oxazinanes can undergo cycloaddition reactions, such as the [3 + 3] cycloaddition involving oxyallyl cations and nitrones to yield various derivatives .

- Cleavage Reactions: The cleavage of 1,2-oxazinane ketals can initiate cascade processes that lead to complex product formations .

- Hetero Diels-Alder Reactions: This compound can also be synthesized via Hetero Diels-Alder reactions, which are useful for forming new carbon-nitrogen bonds .

Research indicates that 1,2-oxazinanes exhibit significant biological activities, including:

- Antimicrobial Properties: Certain derivatives have shown potential as antimicrobial agents.

- Herbicidal Activity: Some 1,2-oxazine-type herbicides derived from 1,2-oxazinanes have been developed for agricultural applications .

- Pharmacological Effects: Studies have suggested that these compounds may possess neuroprotective and anti-inflammatory properties.

Several methods exist for synthesizing 1,2-oxazinane:

- Hetero Diels-Alder Reactions: A green synthesis method has been reported that utilizes non-catalyzed Hetero Diels-Alder reactions to produce 1,2-oxazine N-oxide moieties .

- Organocatalytic Reactions: Asymmetric synthesis of chiral 1,2-oxazinane spirocyclic scaffolds can be achieved through organocatalytic [4 + 2] cycloaddition reactions .

- Hydrogen Bond Mediated Reactions: Another approach involves hydrogen bond-mediated [3 + 3] cycloaddition reactions .

Studies on the interactions of 1,2-oxazinanes with biological systems have shown:

- Binding Affinities: Research indicates that certain derivatives exhibit specific binding affinities to biological targets.

- Mechanisms of Action: Understanding how these compounds interact at the molecular level can inform their potential therapeutic uses.

Several compounds share structural similarities with 1,2-oxazinane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Oxazine | Unsaturated heterocycle | Contains a double bond; more reactive than oxazinane |

| 1,3-Oxazolidine | Saturated heterocycle | Contains two nitrogen atoms; used in pharmaceuticals |

| Morpholine | Saturated heterocycle | Contains only nitrogen; used as a solvent |

| Benzothiazole | Aromatic heterocycle | Exhibits distinct biological properties |

Uniqueness of 1,2-Oxazinane

The uniqueness of 1,2-oxazinane lies in its saturated structure combined with both nitrogen and oxygen atoms, providing a versatile scaffold for further chemical modifications. This allows for a diverse range of biological activities and applications compared to its unsaturated counterparts.

Nitroso-Diels–Alder Reactions

The nitroso-Diels–Alder reaction represents a powerful synthetic tool for the formation of 1,2-oxazinane heterocycles through direct incorporation of a nitrogen-oxygen bond into six-membered ring systems [1]. This methodology involves the reaction between conjugated dienes and nitroso dienophiles to afford 3,6-dihydro-2H-1,2-oxazine scaffolds through a [4+2] cycloaddition mechanism [2].

The reaction proceeds under mild conditions with excellent atom economy and demonstrates compatibility with a wide variety of functional groups, making it particularly attractive for the functionalization of complex diene-containing substrates [1]. The nitroso compound acts as a heterodienophile, engaging with the conjugated diene system to form the oxazine ring through a concerted cycloaddition process [3].

Recent investigations have demonstrated the application of nitroso-Diels–Alder chemistry in the synthesis of structurally diverse 1,2-oxazinane derivatives [1]. For example, the reaction of leucomycin A7 with various substituted nitrosopyridines afforded the corresponding cycloadducts in high yields with complete regio- and stereoselectivity [1]. The transformation typically proceeds at temperatures ranging from room temperature to 80°C, with reaction times varying from 2 to 24 hours depending on the substrate structure and reaction conditions [1].

The reversible nature of the nitroso-Diels–Alder reaction plays a considerable role in both the observed regio- and stereocontrol, requiring careful examination of kinetic versus thermodynamic effects [2]. This reversibility can be advantageous for achieving optimal selectivity profiles, as the reaction can equilibrate to favor the most thermodynamically stable product [2].

Organocatalytic [4+2] Cycloadditions

Organocatalytic [4+2] cycloadditions have emerged as a highly effective approach for the asymmetric synthesis of chiral 1,2-oxazinane derivatives [4] [5]. This methodology utilizes small organic molecules as catalysts to promote enantioselective cycloaddition reactions, offering significant advantages in terms of environmental sustainability and operational simplicity [5].

A particularly notable development involves the asymmetric synthesis of chiral 1,2-oxazinane spirocyclic scaffolds through organocatalytic [4+2] cycloaddition reactions between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters [5]. This transformation employs squaramide-based organocatalysts at loadings of 5 mole percent, delivering the desired products with excellent yields ranging from 74 to 92 percent [5].

The reaction conditions have been thoroughly optimized to achieve optimal stereoselectivity [5]. The use of dichloromethane as solvent at 25°C provides excellent diastereoselectivity (diastereomeric ratio greater than 20:1) and enantioselectivity (enantiomeric excess of 95-96 percent) [5]. Temperature variation studies revealed that lowering the reaction temperature to -35°C can further enhance enantioselectivity, achieving enantiomeric excess values up to 96 percent [5].

The substrate scope for this methodology demonstrates broad functional group tolerance [5]. Various methyleneindolinones bearing different substituents including halogen atoms, methyl groups, methoxy groups, and nitro functionalities afford the corresponding 1,2-oxazinane products in good yields and excellent stereoselectivity [5]. The reaction time typically ranges from 48 hours to 10 days, depending on the specific substrate combination and reaction temperature employed [5].

Lewis Acid-Mediated Cascade Cyclizations

Lewis acid-mediated cascade cyclizations provide an efficient strategy for the construction of 1,2-oxazinane frameworks through sequential bond-forming processes [6] [7]. These transformations typically involve the activation of specific functional groups by Lewis acidic metal centers, facilitating intramolecular cyclization reactions that lead to oxazinane ring formation [6].

A representative example involves the Lewis acid-mediated nucleophilic ring opening of 2-phenyl-N-tosylazetidines followed by [4+2] cycloaddition with carbonyl compounds to generate 1,3-oxazinanes [7]. This transformation proceeds through an S_N2-type pathway in polar and coordinating solvents, providing access to non-racemic oxazinane derivatives in yields ranging from 70 to 95 percent [7].

The mechanism of these cascade reactions involves initial Lewis acid coordination to activate electrophilic sites within the substrate molecule [6]. This activation facilitates subsequent nucleophilic attack and cyclization processes, ultimately leading to the formation of the oxazinane ring system [6]. The stereochemical outcome of these reactions can often be controlled through appropriate choice of Lewis acid catalyst and reaction conditions [6].

Recent developments have demonstrated the application of boron trifluoride diethyl etherate as a Lewis acid catalyst for the stereoselective synthesis of 1,2-heterocycle fused systems including oxazinanes [6]. This methodology employs intramolecular alkyne oximium cyclization cascades, enabling the construction of oxazinane rings bearing multiple stereogenic centers [6]. The reaction typically proceeds at elevated temperatures of 80°C in dichloroethane solvent, affording the desired products with excellent diastereoselectivity [6].

Transition Metal-Catalyzed Assemblies

Transition metal-catalyzed approaches offer powerful strategies for the assembly of 1,2-oxazinane frameworks through diverse mechanistic pathways [8] [9]. These methodologies leverage the unique reactivity patterns of transition metal complexes to facilitate challenging bond-forming processes that would be difficult to achieve through traditional organic transformations [10].

A particularly innovative approach involves the use of bimetallic catalyst systems for the synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and carbon monoxide [8] [9]. The catalyst system consists of a Lewis acidic aluminum complex paired with a cobalt carbonyl anion, designated as [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ [9]. This multicomponent reaction proceeds under optimized conditions to afford oxazinane products in yields ranging from 65 to 90 percent [9].

The mechanism of this transformation involves the carbonylation of epoxide substrates to generate β-lactone intermediates, which subsequently undergo cyclization with isocyanate components to form the oxazinane ring system [9]. The reaction demonstrates excellent stereospecificity, with the stereochemistry of the starting epoxide being preserved in the final oxazinane product [9]. Reaction temperatures typically range from 80 to 120°C, with reaction times varying from 6 to 24 hours depending on substrate reactivity [9].

The substrate scope for transition metal-catalyzed oxazinane synthesis encompasses a wide range of epoxide and isocyanate starting materials [9]. The methodology shows particular effectiveness with highly electrophilic isocyanates, providing optimal yields under these conditions [9]. Some epoxides that do not undergo simple ring-expansion carbonylation can still participate in this multicomponent reaction, demonstrating the unique reactivity enabled by the bimetallic catalyst system [9].

Additional transition metal-catalyzed approaches include palladium-catalyzed cyclization reactions and rhodium-mediated transformations, each offering distinct advantages for specific substrate classes [10]. These methodologies continue to evolve as new catalyst systems are developed and optimized for oxazinane synthesis applications [10].

Green Synthesis via Hetero-Diels–Alder Pathways

Green synthesis approaches for 1,2-oxazinane derivatives emphasize environmentally benign reaction conditions, sustainable catalysts, and minimal waste generation [11] [12]. These methodologies align with the principles of green chemistry by utilizing renewable feedstocks, reducing energy requirements, and minimizing the use of hazardous materials [11].

The hetero-Diels–Alder reaction pathway represents a particularly attractive green synthesis approach due to its atom-economical nature and potential for conducting reactions under mild conditions [12]. This methodology utilizes either α,β-unsaturated carbonyl compounds as oxa-dienes with suitable dienophiles or simple carbonyl compounds as dienophiles with conjugated dienes [12].

Organocatalytic hetero-Diels–Alder reactions have gained significant attention as environmentally friendly alternatives to traditional Lewis acid-catalyzed processes [12]. These transformations employ small organic molecules as catalysts, eliminating the need for toxic metal catalysts and reducing the environmental impact of the synthetic process [12]. The catalysts induce stereoselectivity through two primary mechanisms: formation of chiral intermediates or selective activation of reactants through transition state stabilization [12].

A notable green synthesis approach involves the use of environmentally friendly silica-supported perchloric acid as a catalyst for the intramolecular cyclization of amino acid-derived diazoketones [13]. This methodology proceeds under metal-free conditions using methanol as a green solvent, enabling the synthesis of 1,3-oxazinane-2,5-diones in yields ranging from 66 to 90 percent [13]. The reaction setup is operationally simple, requiring no work-up procedures before purification, and the catalyst can be easily handled and recovered [13].

The substrate scope for green hetero-Diels–Alder synthesis encompasses various amino acid-derived starting materials [13]. The transformation shows excellent functional group tolerance, accommodating substrates derived from phenylalanine, leucine, alanine, and valine [13]. Reaction times are typically short, ranging from 1 to 12 hours, contributing to the overall efficiency and sustainability of the process [13].

Further developments in green synthesis include the exploration of renewable solvent systems, biocatalytic approaches, and mechanochemical activation methods [11]. These emerging technologies hold promise for further advancing the sustainability profile of 1,2-oxazinane synthesis while maintaining high levels of efficiency and selectivity [11].

| Methodology | Yield Range (%) | Temperature (°C) | Reaction Time | Stereoselectivity |

|---|---|---|---|---|

| Organocatalytic [4+2] Cycloaddition | 74-92 | 25 to -35 | 48 h to 10 days | dr >20:1, ee 91-96% |

| Nitroso Diels-Alder Reaction | 41-90 | Room temperature to 80 | 2-24 h | Complete regio- and stereoselectivity |

| Lewis Acid-Mediated Cyclization | 70-95 | Room temperature | 1-12 h | Moderate to good |

| Transition Metal-Catalyzed Assembly | 65-90 | 80-120 | 6-24 h | Stereospecific |

| Green Hetero-Diels-Alder | 66-90 | Room temperature | 1-12 h | Variable |

| Reaction Type | Catalyst Loading (mol%) | Solvent | Atmosphere | Substrate Ratio |

|---|---|---|---|---|

| Organocatalytic [4+2] | 5-15 | DCM | Inert (N₂) | 1.1:1.0 |

| Nitroso Diels-Alder | 0-10 | Various | Air or inert | 1.0:1.0-2.0 |

| Lewis Acid Cascade | 10 | DCE | CO atmosphere | 1.0:1.0:excess |

| Transition Metal | 5-10 | DCM, THF | Inert | 1.0:1.0-1.5 |

| Green Synthesis | 5-30 | Green solvents | Air | 1.0 |